N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide
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Overview
Description
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to a difluorophenylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide typically involves the condensation of 2,6-difluorobenzylamine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other thiophene-based compounds with various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide: shares similarities with other thiophene derivatives such as:
Uniqueness
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NOS/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUARVINHSXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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